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Abstract

This technical guide provides a comprehensive overview of 2-(6-bromo-3-pyridinyl)-2-propanol,
a heterocyclic compound of significant interest to the chemical and pharmaceutical research
communities. The document delineates its core physical and chemical properties, offers
insights into its synthetic pathways and reactivity, and presents detailed protocols for its
analytical characterization. As a versatile building block, the bromine-substituted pyridinyl
moiety combined with a tertiary alcohol functional group makes this compound a valuable
intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.
This guide is intended to serve as an essential resource for researchers, scientists, and drug
development professionals, enabling them to leverage the full potential of this compound in
their work.

Introduction and Strategic Importance

2-(6-bromo-3-pyridinyl)-2-propanol belongs to the family of substituted pyridines, a class of
compounds that forms the backbone of numerous pharmaceuticals and agrochemicals. Its
structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position
and a 2-propanol group at the 3-position. This unique arrangement of functional groups imparts
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a combination of reactivity and structural features that are highly sought after in medicinal
chemistry.

The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-
coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce
molecular diversity. The tertiary alcohol group influences the compound's polarity and solubility
and provides a site for further chemical modification. The pyridine nitrogen itself can act as a
hydrogen bond acceptor, a crucial interaction in many biological systems. Understanding the
nuanced properties of this molecule is paramount for its effective application in the synthesis of
novel chemical entities.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of any scientific
investigation. The following section details its nomenclature and key structural identifiers.

* IUPAC Name: 2-(6-bromopyridin-3-yl)propan-2-ol
e CAS Number: 477252-29-2[1]
e Molecular Formula: CsH10BrNO[1][2]

e Synonyms: 2-(6-Bromo-3-pyridyl)-2-propanol, 2-Bromo-5-(1-hydroxy-1-
methylethyl)pyridine[1]

Caption: 2D structure of 2-(6-bromo-3-pyridinyl)-2-propanol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different
environments and are critical for designing experimental conditions, including reaction setups,
purification methods, and formulation strategies.
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Property Value Source
Molecular Weight 216.07 g/mol PubChem][3]
Monoisotopic Mass 214.99458 Da PubChem[2][3]
Appearance Solid (predicted)

XLogP3-AA 1.6 PubChem[2][3]
Hydrogen Bond Donor Count 1 PubChem|[3]
Hydrogen Bond Acceptor

Count 2 PubChem][3]
Rotatable Bond Count 1 PubChem][3]
Topological Polar Surface Area  33.1 A2 PubChem|[3]
Complexity 138 PubChem][3]

XLogP3-AA is a computed measure of hydrophobicity, indicating a moderate lipophilicity for this
compound. The Topological Polar Surface Area (TPSA) suggests reasonable cell permeability
characteristics.

Synthesis and Reactivity Profile
Synthetic Approach: The Grignhard Reaction

While multiple synthetic routes can be envisioned, a robust and widely applicable method for
synthesizing tertiary alcohols on an aromatic scaffold is the Grignard reaction. This approach
offers high yields and operational simplicity. The proposed synthesis involves the reaction of a
pyridinyl Grignard reagent with acetone.

The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which
readily attacks the electrophilic carbonyl carbon of acetone. The reaction must be conducted
under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic
solvents like water.
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Step 1: Grignard Reagent Formation Step 2: Nucleophilic Addition Step 3: Acidic Workup

1. Mg, THF
2. Selective form:

H30+ (e.g., ag. NH4Cl)
36D . Selective formation . 6_gromo.3. bromide Acetone g.29 )

attack

alkoxide

Click to download full resolution via product page

Caption: Proposed synthetic workflow via Grignard reaction.

Reactivity Insights

The reactivity of 2-(6-bromo-3-pyridinyl)-2-propanol is governed by its three key functional
components:

» C-Br Bond: The bromine atom on the pyridine ring is an excellent leaving group, making this
position susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows
for the facile introduction of aryl, alkyl, alkyne, and amine groups, providing a powerful tool
for generating libraries of analogues for structure-activity relationship (SAR) studies. The
synthesis of pyridinylboronic acids from such bromo-precursors is a common strategy in drug
discovery.

 Tertiary Alcohol (-OH): The hydroxyl group can undergo standard alcohol reactions such as
oxidation (though tertiary alcohols are resistant under mild conditions), etherification, and
esterification. Its presence also enhances the molecule's hydrogen bonding capability and
agueous solubility.

o Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as
a ligand for metal catalysts. The ring itself can undergo electrophilic substitution, although it
is generally less reactive than benzene due to the electron-withdrawing nature of the
nitrogen atom.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure elucidation and purity confirmation. Below are
the predicted data based on the compound's structure and established principles of
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spectroscopy.
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Technique

Expected Features

1H NMR

Aromatic Protons: Three distinct signals in the
aromatic region (~7.0-8.5 ppm), likely exhibiting
doublet, doublet of doublets patterns due to
ortho and meta coupling. Aliphatic Protons: A
singlet for the two equivalent methyl groups (-
CHs) around ~1.5 ppm. A singlet for the hydroxyl
proton (-OH), with its chemical shift being
variable depending on solvent and

concentration.

13C NMR

Aromatic Carbons: Six signals in the aromatic
region (~120-160 ppm), with the carbon
attached to bromine showing a lower chemical
shift. Aliphatic Carbons: A signal for the
quaternary carbon attached to the -OH group
(~70 ppm) and a signal for the equivalent methyl
carbons (~25-30 ppm).

IR Spectroscopy

O-H Stretch: A broad absorption band in the
region of 3200-3600 cm~1 characteristic of an
alcohol. C-H Stretch (sp3): Absorptions just
below 3000 cm~1. C-H Stretch (sp?):
Absorptions just above 3000 cm~1. C=N, C=C
Stretch: Aromatic ring stretching vibrations in the
1400-1600 cm~1 region. C-Br Stretch: An
absorption in the fingerprint region, typically
around 500-650 cm~1.[4]

Mass Spectrometry (EI)

Molecular lon (M*): A pair of peaks at m/z 215
and 217 of nearly equal intensity, which is the
characteristic isotopic signature of a molecule
containing one bromine atom. Fragmentation: A
prominent peak corresponding to the loss of a
methyl group ([M-15]*). Another significant
fragmentation would be the loss of water ([M-
18]%).
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Experimental Protocols: A Self-Validating System

The trustworthiness of any research hinges on robust and reproducible experimental protocols.
The following methods are designed to be self-validating, ensuring accurate characterization of
the title compound.

Protocol: NMR Spectroscopic Analysis

This protocol ensures the acquisition of high-quality NMR data for structural confirmation.

e Sample Preparation: a. Accurately weigh 10-20 mg of the purified compound. b. Dissolve the
sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean
NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

e 1H NMR Acquisition: a. Use a standard one-pulse sequence. b. Set the spectral width to
encompass the expected chemical shift range (e.g., -1 to 10 ppm). c. Acquire a sufficient
number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. d. Set a relaxation
delay of 1-5 seconds to ensure quantitative integration.

e 13C NMR Acquisition: a. Use a proton-decoupled pulse sequence to simplify the spectrum. b.
Set a wider spectral width (e.g., 0 to 200 ppm). c. A larger number of scans (e.g., 1024 or
more) is required due to the low natural abundance of the 13C isotope.[5]

o Data Processing: a. Apply Fourier transformation to the Free Induction Decay (FID). b.
Perform phase and baseline corrections to obtain a clean spectrum. c. Integrate the peaks in
the 1H NMR spectrum to determine the relative number of protons.

Protocol: HPLC-UV Purity Assessment

This workflow is designed to provide a reliable assessment of the compound's purity.

Mobile Phase HPLC Pump Autosampler/Injector C18 Reverse-Phase Column UV-Vis Detector Data Acquisition System Purity Calculation

(e.g., Acetonitrile/Water) (Isocratic or Gradient) (Sample dissolved in mobile phase) (Stationary Phase) (e.g., 254 nm) (Chromatogram) (% Area)

Click to download full resolution via product page
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Caption: General experimental workflow for HPLC purity analysis.

o System Preparation: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um). b.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. c. Mobile Phase B: 0.1% TFA in
Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 254 nm.

o Sample Preparation: a. Prepare a stock solution of the compound at 1 mg/mL in a 50:50
mixture of Acetonitrile and Water.

e Gradient Elution: a. Start with a gradient of 5% B for 2 minutes. b. Linearly increase to 95%
B over 15 minutes. c. Hold at 95% B for 3 minutes. d. Return to 5% B and equilibrate for 5
minutes before the next injection.

o Data Analysis: a. Integrate the peak area of the main component and any impurities. b.
Calculate purity as the percentage of the main peak area relative to the total peak area.

Safety and Handling

While specific toxicity data for 2-(6-bromo-3-pyridinyl)-2-propanol is not extensively
documented, data from related compounds and general chemical safety principles should be
applied.

Hazard Identification: Based on analogous structures, the compound may cause skin
irritation, serious eye irritation, and respiratory irritation.[3] It should be handled with care.

e Personal Protective Equipment (PPE): Always wear safety glasses with side-shields,
chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7] Work should be conducted in a
well-ventilated area or a chemical fume hood.[8]

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place
away from incompatible materials such as strong oxidizing agents.[8]

» Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Do not allow the product to enter drains.[6]

Applications in Research and Drug Development
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The true value of 2-(6-bromo-3-pyridinyl)-2-propanol lies in its role as a versatile intermediate
for creating novel molecules with potential therapeutic applications.

» Scaffold for Medicinal Chemistry: The bromopyridine scaffold is a privileged structure in
medicinal chemistry. The bromine atom acts as a key functional group for introducing
diversity through metal-catalyzed cross-coupling reactions, enabling the exploration of
chemical space around a core structure.

o Fragment-Based Drug Discovery: This molecule can be considered a "fragment” that
combines desirable features (aromatic ring, hydrogen bond donors/acceptors) for binding to
biological targets.

e Precursor to Bioactive Molecules: Boronic acids and their derivatives are increasingly
important in medicinal chemistry, with several FDA-approved drugs containing this moiety.[9]
[10] 2-(6-bromo-3-pyridinyl)-2-propanol can serve as a precursor for the synthesis of novel
pyridinyl boronic acids, which are valuable partners in Suzuki-Miyaura coupling reactions to
build complex molecular architectures.

Conclusion

2-(6-bromo-3-pyridinyl)-2-propanol is a chemical compound with significant potential for
researchers in organic synthesis and drug development. Its well-defined structure, featuring a
reactive bromine handle and a tertiary alcohol, provides a platform for extensive chemical
modification. This guide has provided a detailed examination of its physical and chemical
properties, a plausible synthetic route, comprehensive analytical protocols, and safety
considerations. By understanding and applying the information presented herein, scientists can
effectively utilize this valuable building block to advance their research and contribute to the
discovery of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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